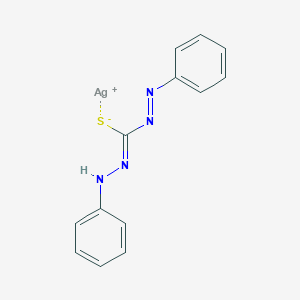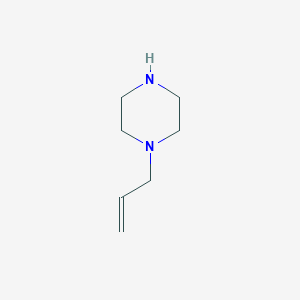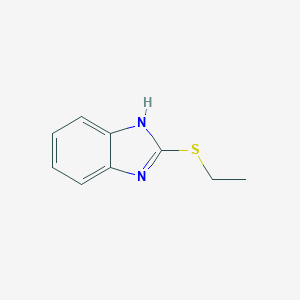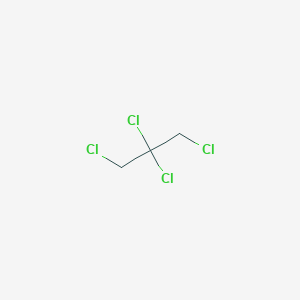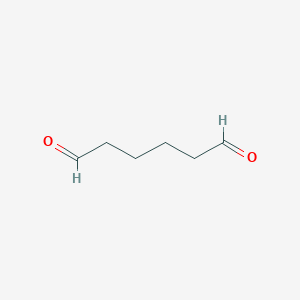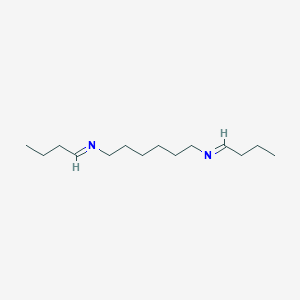
1,6-Hexanediamine, N,N'-dibutylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a symmetrical diamine that is commonly used as a building block for various polymers and resins. The chemical formula of 1,6-Hexanediamine, N,N'-dibutylidene- is C14H30N2, and its molecular weight is 226.41 g/mol.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N,N'-dibutylidene- is not well understood. However, it is known to act as a crosslinking agent for various polymers and resins. It reacts with functional groups such as carboxylic acids, epoxides, and isocyanates to form covalent bonds, which results in the formation of a three-dimensional network.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,6-Hexanediamine, N,N'-dibutylidene-. However, it has been reported to be toxic to humans and animals. Exposure to the compound can cause irritation to the skin, eyes, and respiratory system. It can also cause neurological effects such as numbness, tingling, and weakness in the limbs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,6-Hexanediamine, N,N'-dibutylidene- in lab experiments is its ability to act as a crosslinking agent for various polymers and resins. This property makes it a useful tool for the synthesis of new materials with unique properties. However, the toxicity of the compound can be a limitation, and caution must be taken when handling it.
Orientations Futures
There are several future directions for the use of 1,6-Hexanediamine, N,N'-dibutylidene- in scientific research. One of the directions is the development of new materials with unique properties for various applications such as coatings, adhesives, and composites. Another direction is the investigation of the toxicity of the compound and the development of safer alternatives for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins and has been used in various applications such as coatings, adhesives, and composites. However, caution must be taken when handling the compound due to its toxicity. There are several future directions for the use of the compound in scientific research, including the development of new materials and the investigation of its toxicity.
Méthodes De Synthèse
The synthesis of 1,6-Hexanediamine, N,N'-dibutylidene- can be achieved through various methods. One of the most common methods is the reaction of 1,6-hexanediamine with dibutyl maleate in the presence of a catalyst such as palladium on carbon. The reaction takes place at a temperature of around 100-120°C, and the product is obtained after purification through distillation.
Applications De Recherche Scientifique
1,6-Hexanediamine, N,N'-dibutylidene- has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins such as polyamides, polyurethanes, and epoxy resins. These materials have been used in various applications such as coatings, adhesives, and composites.
Propriétés
Numéro CAS |
1002-91-1 |
|---|---|
Nom du produit |
1,6-Hexanediamine, N,N'-dibutylidene- |
Formule moléculaire |
C14H28N2 |
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Clé InChI |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
SMILES canonique |
CCCC=NCCCCCCN=CCCC |
Autres numéros CAS |
1002-91-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



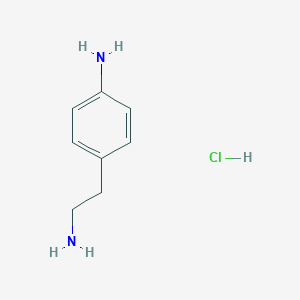
![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
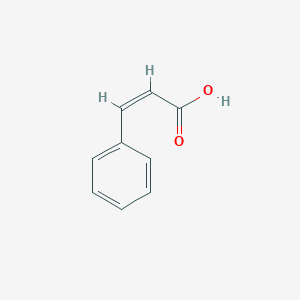


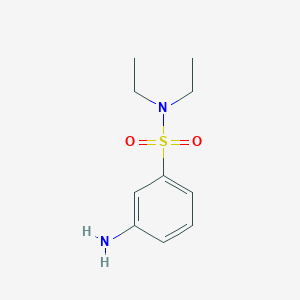
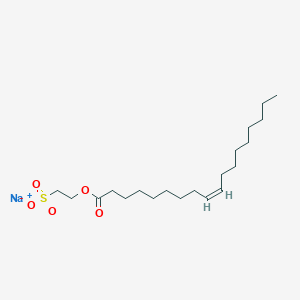

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
